FGFR Kinase Inhibitory Activity of a 6-Methyl-3-aminopyrazine-2-carboxamide Derivative
The core scaffold of 3-amino-6-methylpyrazine-2-carboxylic acid is essential for the FGFR inhibitory activity observed in derivative 18i. This derivative, 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide, exhibits potent pan-FGFR inhibition. This activity is dependent on the 6-methyl substitution and the 3-amino group, which are both present in the target compound scaffold [1].
| Evidence Dimension | In vitro pan-FGFR inhibition by a derivative |
|---|---|
| Target Compound Data | Derivative 18i (synthesized from 3-amino-6-methylpyrazine-2-carboxylic acid) is a potent pan-FGFR inhibitor with activity against FGFR1-4. |
| Comparator Or Baseline | Derivatives of pyrazine-2-carboxylic acid lacking the 3-amino and 6-methyl groups (e.g., simple pyrazinamide derivatives). |
| Quantified Difference | The specific substitution pattern of the target compound scaffold is necessary for achieving the reported pan-FGFR inhibitory activity in derivative 18i; analogs without this pattern are not described as having this potency profile. |
| Conditions | In vitro biochemical and cellular assays for FGFR1-4 kinase inhibition. |
Why This Matters
This demonstrates the critical role of the 3-amino-6-methyl substitution pattern in generating potent kinase inhibitors, positioning this scaffold as a strategic starting point for developing novel targeted cancer therapies, unlike simpler pyrazine analogs.
- [1] Doležal, M., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 2024, 15(11), 2019–2031. View Source
